1,8-Diacetylnaphthalene
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Overview
Description
1,1’-(Naphthalene-1,8-diyl)diethanone is an organic compound with the molecular formula C14H12O2 and a molar mass of 212.24 g/mol It is characterized by a naphthalene core with two ethanone groups attached at the 1 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Naphthalene-1,8-diyl)diethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Naphthalene-1,8-diyl)diethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Naphthalene-1,8-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone groups can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 1,8-naphthalenedicarboxylic acid.
Reduction: Formation of 1,1’-(Naphthalene-1,8-diyl)diethanol.
Substitution: Formation of brominated or nitrated derivatives of naphthalene.
Scientific Research Applications
1,1’-(Naphthalene-1,8-diyl)diethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Naphthalene-1,8-diyl)diethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Naphthalene-2,7-diyl)diethanone: Similar structure but with ethanone groups at the 2 and 7 positions.
1,1’-(Biphenyl-4,4’-diyl)diethanone: Contains a biphenyl core instead of naphthalene.
1,1’-(Anthracene-9,10-diyl)diethanone: Features an anthracene core with ethanone groups at the 9 and 10 positions.
Uniqueness
1,1’-(Naphthalene-1,8-diyl)diethanone is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
10371-76-3 |
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Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(8-acetylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C14H12O2/c1-9(15)12-7-3-5-11-6-4-8-13(10(2)16)14(11)12/h3-8H,1-2H3 |
InChI Key |
FQORHEMAUBKTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)C |
Origin of Product |
United States |
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